4-(bromomethyl)-8-fluoro-4aH-quinolin-2-one
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Overview
Description
4-(Bromomethyl)-8-fluoro-4aH-quinolin-2-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-8-fluoro-4aH-quinolin-2-one typically involves the bromination of a quinoline precursor. One common method is the bromination of 8-fluoroquinoline-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process often involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-8-fluoro-4aH-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
4-(Bromomethyl)-8-fluoro-4aH-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of anticancer drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-8-fluoro-4aH-quinolin-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluoro group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
1-Bromo-4-fluorobenzene: Utilized in organic synthesis and as a precursor for pharmaceuticals.
Benzyl bromide: Employed in organic synthesis for introducing benzyl groups
Uniqueness
4-(Bromomethyl)-8-fluoro-4aH-quinolin-2-one stands out due to its unique combination of a bromomethyl group and a fluoroquinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7BrFNO |
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Molecular Weight |
256.07 g/mol |
IUPAC Name |
4-(bromomethyl)-8-fluoro-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H7BrFNO/c11-5-6-4-9(14)13-10-7(6)2-1-3-8(10)12/h1-4,7H,5H2 |
InChI Key |
OQGDKYFCUFCSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CC(=O)N=C2C(=C1)F)CBr |
Origin of Product |
United States |
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